(4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone
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Overview
Description
(4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone is an organic compound that features a combination of an amino group, a chloro group, and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
(4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-2-chlorophenyl)dimethylamine dihydrochloride
- 4-Amino-2-chlorophenol
- (4-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester
Uniqueness
(4-Amino-2-chloro-phenyl)-(4-ethylpiperazin-1-yl)-methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ethylpiperazine moiety, in particular, contributes to its potential as a versatile building block in medicinal chemistry.
Properties
CAS No. |
853298-99-4 |
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Molecular Formula |
C13H18ClN3O |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
(4-amino-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H18ClN3O/c1-2-16-5-7-17(8-6-16)13(18)11-4-3-10(15)9-12(11)14/h3-4,9H,2,5-8,15H2,1H3 |
InChI Key |
SMHUVDSCYMEJOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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